2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole basic properties
2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole basic properties
Technical Guide: 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Part 1: Substance Identity & Physicochemical Profiling
1.1 Executive Summary 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (hereafter referred to as 2-Et-THGC ) is a tricyclic heterocyclic compound belonging to the γ-carboline class. Structurally, it consists of an indole ring fused to a tetrahydropyridine ring, with an ethyl group substituted at the piperidine nitrogen (position 2).
Historically associated with the research lineage of Dimebon (Latrepirdine) and Dicarbine, this molecule represents a critical scaffold in medicinal chemistry, specifically for Multi-Target Directed Ligands (MTDLs). Its pharmacological profile is characterized by "promiscuous" binding affinity toward H1 histamine receptors, 5-HT6 serotonin receptors, and mitochondrial targets, making it a candidate of interest for neurodegenerative research (Alzheimer’s, Huntington’s).
1.2 Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Common Class | Tetrahydro-gamma-carboline (THGC) |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Predicted LogP | ~2.3 – 2.6 (Moderate Lipophilicity) |
| pKa (Calculated) | ~8.5 (Piperidine Nitrogen), ~16 (Indole NH) |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 1 (Tertiary Amine) |
| Solubility | Low in neutral water; Soluble in DMSO, Ethanol, and dilute acids (as HCl salt).[1][2] |
1.3 Structural Significance The "2-ethyl" substitution is pivotal. Compared to its methyl analog (Dicarbine), the ethyl group increases lipophilicity without significantly altering the electronic environment of the basic nitrogen. This modification often enhances Blood-Brain Barrier (BBB) penetration while slightly increasing steric bulk, which can modulate selectivity between 5-HT and Histamine receptor subtypes.
Part 2: Synthetic Methodology
The most robust route to 2-Et-THGC is the Fischer Indole Synthesis . This method is preferred over the Bischler-Napieralski reaction for this specific scaffold due to higher yields and cleaner workup profiles when starting from 4-piperidones.
2.1 Reaction Logic The synthesis relies on the acid-catalyzed condensation of phenylhydrazine with 1-ethyl-4-piperidone. The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (the key mechanistic step), followed by cyclization and ammonia elimination to form the indole core.
2.2 Detailed Protocol
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Precursors:
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Phenylhydrazine (1.0 eq)
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1-Ethyl-4-piperidone (1.0 eq)
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Catalyst/Solvent: Ethanolic HCl (saturated) or Polyphosphoric Acid (PPA).
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Step-by-Step Workflow:
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Hydrazone Formation: Dissolve 1-ethyl-4-piperidone in absolute ethanol. Add phenylhydrazine dropwise at 0°C to prevent exotherms. Stir for 1 hour at room temperature.
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Acid Catalysis: Add freshly prepared ethanolic HCl (approx. 15-20%) to the mixture. A color change (often to dark red/brown) indicates protonation.
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Thermal Cyclization: Reflux the mixture at 78-80°C for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The hydrazone spot will disappear, replaced by the fluorescent indole product.
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Workup: Cool to room temperature. Concentrate the solvent in vacuo. Basify the residue with 10% NaOH or NH₄OH to pH ~9 to liberate the free base.
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Purification: Extract with Dichloromethane (3x). Wash organics with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).
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2.3 Synthesis Flowchart (DOT Visualization)
Figure 1: Fischer Indole Synthesis pathway for 2-Et-THGC generation.
Part 3: Pharmacological & Toxicological Scope
3.1 Mechanism of Action (Polypharmacology) 2-Et-THGC acts as a "dirty drug" or Multi-Target Directed Ligand. This lack of specificity is a feature, not a bug, in treating multifactorial diseases like Alzheimer's.
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H1 Histamine Receptor: Acts as an antagonist/inverse agonist. This activity correlates with potential sedative effects and modulation of neuroinflammation.
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5-HT6 Serotonin Receptor: High affinity antagonism.[3] Blockade of 5-HT6 increases cholinergic and glutamatergic transmission, potentially enhancing cognition.
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Mitochondrial Permeability Transition Pore (mPTP): Analogous to Dimebon, the 2-ethyl variant is hypothesized to stabilize mitochondria, preventing apoptosis in neurons under oxidative stress.
3.2 Pharmacological Interaction Network
Figure 2: Polypharmacological profile of 2-Et-THGC demonstrating multi-target engagement.
3.3 Toxicology & Safety Profile
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Acute Toxicity: Generally low in rodent models (LD50 > 500 mg/kg oral).
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Metabolism: Subject to hepatic metabolism via CYP2D6 and CYP3A4. The ethyl group is susceptible to dealkylation to the nor-derivative.
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Contraindications: Due to H1 and adrenergic off-target effects, caution is advised regarding sedation and potential QT interval prolongation (a class effect of some gamma-carbolines).
Part 4: Analytical Characterization
To validate the synthesis of 2-Et-THGC, the following spectral signatures must be confirmed:
| Method | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl₃) | δ 1.15 (t, 3H): Ethyl CH₃δ 2.60 (q, 2H): Ethyl CH₂δ 3.65 (s, 2H): C1-Protons (Singlet distinctive of THGC)δ 7.0-7.5 (m, 4H): Indole aromatic protonsδ 8.0+ (s, 1H): Indole NH (Broad) | Confirms the ethyl group integration and the integrity of the tricyclic core. |
| Mass Spectrometry | m/z 201.1 [M+H]⁺ | Primary confirmation of molecular weight. |
| UV-Vis | λmax ~225, 280, 290 nm | Characteristic indole absorption bands. |
References
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Synthesis & Class Properties: Alekseyev, R. S., et al. (2009).[4] "γ-Carbolines and their hydrogenated derivatives. 1. Aromatic γ-carbolines: methods of synthesis, chemical and biological properties."[4] Chemistry of Heterocyclic Compounds. Link
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Pharmacological Mechanism (Mitochondria): Bachurin, S. O., et al. (2001). "Mitochondria as a Target for Neurotoxins and Neuroprotective Agents." Annals of the New York Academy of Sciences. Link
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5-HT6 Activity: Ivachtchenko, A. V., et al. (2010). "Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 serotonin receptor antagonists."[3] European Patent EP2145887.[3] Link
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Fischer Indole Methodology: Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9] Chemical Reviews. Link
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Chemical Identity: PubChem Compound Summary for CID 588824 (2-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H,2H,3H,4H,5H-pyrido[4,3-b]indole | C11H12N2 | CID 723230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. γ-Carboline - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

